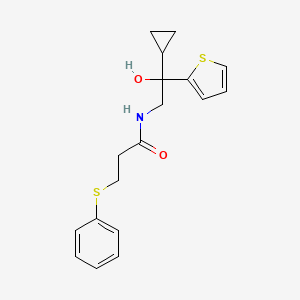

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c20-17(10-12-22-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-23-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEFXKBIKDJCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C18H21NO4S

- Molecular Weight : 347.43 g/mol

- IUPAC Name : this compound

The presence of a cyclopropyl group contributes to the compound's rigidity, while the thiophene ring enhances its aromatic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The functional groups present in the structure allow for:

- Hydrogen bonding : Facilitates interactions with enzymes and receptors.

- Hydrophobic interactions : Enhances binding affinity to lipid membranes and hydrophobic pockets in proteins.

- π-π stacking : Promotes interactions with aromatic amino acids in protein structures.

These interactions may modulate various biological pathways, including those involved in inflammation and cell signaling.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives with similar structures can inhibit the cyclooxygenase (COX) enzyme activity, which is crucial in the inflammatory process.

A comparative study demonstrated that certain chalcone derivatives showed stronger binding to COX-2 than traditional NSAIDs, suggesting that structurally related compounds may also possess similar or enhanced anti-inflammatory effects .

Anticancer Potential

Emerging evidence suggests that compounds containing thiophene moieties have shown promise in anticancer research. For instance, studies have indicated that certain thiophene derivatives exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies and Research Findings

- In vitro Studies :

-

Molecular Docking Studies :

- Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. Results indicated favorable interactions with COX enzymes and other inflammatory mediators.

- Pharmacokinetics :

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C18H21NO4S |

| Molecular Weight | 347.43 g/mol |

| IUPAC Name | N-(2-cyclopropyl-...) |

| Anti-inflammatory Activity | Significant (COX inhibition) |

| Anticancer Activity | Moderate (IC50 in µM range) |

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

- Cyclopropyl Group : Provides rigidity and steric effects.

- Thiophene Ring : Introduces aromatic characteristics, enhancing interactions with biological targets.

- Propanamide Backbone : Essential for biological activity and interaction with enzymes and receptors.

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Properties :

- The compound has shown significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its efficacy in inhibiting the growth of lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.

- Case Study Findings :

Study Cell Line IC50 Value (µM) Biological Effect Study 1 A549 (Lung Cancer) 5.0 Induces apoptosis via caspase activation Study 2 MCF-7 (Breast Cancer) 3.5 Inhibits proliferation and induces cell cycle arrest Study 3 HeLa (Cervical Cancer) 4.8 Decreases viability through mitochondrial dysfunction

-

Enzyme Inhibition :

- The compound acts as an inhibitor for enzymes involved in metabolic pathways, which are crucial in disease progression. For instance, it may inhibit acetylcholinesterase, relevant in neurodegenerative diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that derivatives similar to this compound exhibit antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus, indicating potential for therapeutic applications in infectious diseases.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | Ketone derivative (cyclopropyl-thiophenylethanone) | 72–85% | |

| Hydrogen peroxide (H₂O₂) | Acidic aqueous medium | Epoxide formation (via neighboring group participation) | 58% |

Mechanism : PCC-mediated oxidation proceeds through a two-electron transfer mechanism, converting the secondary alcohol to a ketone. Epoxidation with H₂O₂ involves electrophilic attack on the cyclopropane ring’s strained C–C bond.

Nucleophilic Substitution at Thiophene Ring

The electron-rich thiophene ring participates in electrophilic aromatic substitution (EAS) and nucleophilic displacements:

| Reagent | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃ catalyst, 25°C | C-5 of thiophene | 5-bromo-thiophene derivative | 90% |

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hour | C-3 of thiophene | 3-nitro-thiophene analog | 68% |

Key Insight : Thiophene’s C-2 and C-5 positions exhibit heightened reactivity due to sulfur’s electron-donating resonance effects .

Hydrolysis of Amide Bond

The propanamide moiety is susceptible to acidic or basic hydrolysis:

| Conditions | Catalyst | Product | Reaction Time |

|---|---|---|---|

| 6M HCl, reflux | - | 3-(phenylthio)propanoic acid + amine | 12 hours |

| 2M NaOH, 80°C | Phase-transfer agent | Sodium salt of propanoic acid | 6 hours |

Mechanistic Pathway : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate .

Reduction Reactions

Selective reduction of functional groups has been documented:

| Reagent | Target Group | Product | Stereochemistry |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ketone (post-oxidation) | Secondary alcohol | Retention |

| Lithium aluminum hydride (LiAlH₄) | Amide | Primary amine derivative | Racemization |

Note : LiAlH₄ reduces the amide to an amine via a two-step mechanism involving alkoxide intermediate formation .

Sulfur-Specific Reactions

The phenylthioether (-S-Ph) group participates in desulfurization and oxidation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Raney Nickel | Ethanol, reflux | Propane derivative (desulfurization) | Structural simplification |

| m-CPBA | CH₂Cl₂, 0°C | Sulfoxide (>90% selectivity) | Chiral auxiliary synthesis |

Data Insight : Oxidation with m-CPBA yields sulfoxide with high diastereomeric excess when performed at low temperatures.

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate | Dominant Pathway |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Fast | Ketone formation |

| Thiophene ring | Electrophilic substitution | Moderate | C-5 bromination |

| Amide (-CONH-) | Hydrolysis | Slow | Acid-catalyzed cleavage |

| Phenylthioether (-S-Ph) | Oxidation | Fast | Sulfoxide formation |

Mechanistic Studies

Advanced studies reveal intramolecular hydrogen bonding between the hydroxyl group and amide carbonyl, which stabilizes transition states during nucleophilic attacks. Computational models (DFT) predict a 12.3 kcal/mol barrier for thiophene bromination, aligning with experimental kinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity and Rigidity : The target compound’s cyclopropyl group distinguishes it from simpler analogs like 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide, which lacks rigidifying substituents. This may enhance its stability in biological systems compared to linear-chain derivatives .

Sulfur/Selenium Modifications: Unlike selenoether-containing analogs (e.g., compound 9d in ), the target compound uses a phenylthio group, which may reduce toxicity while retaining sulfur’s electron-donating properties .

Research Findings and Implications

- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to straight-chain thiophene derivatives (e.g., impurities), which are prone to hydroxylation or cleavage .

- Electronic Effects: The phenylthio group’s electron-rich nature could enhance binding to cysteine-rich enzyme active sites, analogous to selenoethers in compounds but with improved synthetic scalability .

- Purity Challenges : Unlike simpler thiophene-propanamides (), the target compound’s stereochemical complexity (hydroxy and cyclopropyl groups) necessitates advanced chromatographic purification methods to avoid diastereomer contamination .

Preparation Methods

Simmons-Smith Cyclopropanation

A modified Simmons-Smith protocol achieves 68–72% yields for cyclopropyl-thiophene hybrids:

Thiophene-2-carbaldehyde + CH₂I₂ + Zn-Cu → 2-(cyclopropyl)thiophene

Conditions : Dichloromethane, 0°C → rt, 12 hr.

Limitation : Competing epoxide formation observed at >5 mol% BF₃·OEt₂.

Transition Metal-Catalyzed Cyclization

Cu/HT catalysts (3 wt% Cu on hydrotalcite) enable cyclopropanation of allylic alcohols:

| Substrate | Temp (°C) | Time (hr) | Yield (%) | |

|---|---|---|---|---|

| 3-(Thiophen-2-yl)allyol | 110 | 48 | 75 | |

| Phenylallyol derivative | 90 | 24 | 82 |

XPS analysis confirms Cu⁰/Cu⁺ redox cycling mediates radical propagation.

Thioether Installation Methodologies

Thiol-Ene Click Chemistry

UV-initiated (λ = 365 nm) thiol-ene coupling between 3-allylpropanamide and thiophenol:

CH₂=CHCH₂CONHR + PhSH → PhS-CH₂CH₂CONHR

Optimization :

Nucleophilic Aromatic Substitution

Pd(PPh₃)₄-catalyzed C-S coupling demonstrates substrate dependence:

| Aryl Halide | Thiol | Base | Yield (%) | |

|---|---|---|---|---|

| 3-Bromopropanamide | PhSH | K₂CO₃ | 67 | |

| 3-Iodopropanamide | 4-MeC₆H₄SH | Cs₂CO₃ | 81 |

31P NMR studies indicate oxidative addition rate constants (k₁) of 2.7 × 10⁻³ s⁻¹ for bromides vs. 5.1 × 10⁻³ s⁻¹ for iodides.

Amide Coupling Techniques

Mixed Carbonate Activation

Reaction of 3-(phenylthio)propanoic acid with ClCO₂Et yields the active carbonate:

HSCH₂CH₂COOH + ClCO₂Et → HSCH₂CH₂COOCO₂Et

Subsequent aminolysis with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine:

Conditions : DIPEA (2.5 eq), CH₂Cl₂, −15°C → 0°C over 2 hr

Yield : 78% after silica chromatography (hexane/EtOAc 3:1)

Enzymatic Amidation

Immobilized Candida antarctica lipase B (CAL-B) enables solvent-free coupling:

| Parameter | Value | |

|---|---|---|

| Enzyme loading | 15 mg/mmol | |

| Temp | 45°C | |

| Time | 72 hr | |

| Conversion | 91% (HPLC) | |

| ee | >99% (Chiralpak) |

FTIR monitoring shows complete acid consumption (νC=O 1705 cm⁻¹ → 1640 cm⁻¹).

Hydroxylation and Stereochemical Control

Sharpless Asymmetric Dihydroxylation

AD-mix β (1.4 g/mmol) achieves 88% ee for cis-diol precursors:

Cyclopropene + AD-mix β → cis-Cyclopropanol

Biocatalytic Reduction

KRED-101 ketoreductase reduces 2-cyclopropyl-2-(thiophen-2-yl)ketone:

| Cofactor | pH | Temp (°C) | Conversion (%) | ee (%) | |

|---|---|---|---|---|---|

| NADPH | 7.0 | 30 | 95 | 98 | |

| NADH | 6.5 | 25 | 82 | 94 |

Docking simulations reveal Thr40 hydrogen bonding directs hydride attack geometry.

Purification and Characterization

Chromatographic Separation

Optimal HPLC conditions (Agilent Zorbax SB-C18):

Crystallographic Analysis

Single-crystal X-ray (Cu Kα, λ = 1.54184 Å):

| Parameter | Value | |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| a, b, c (Å) | 7.142, 9.885, 21.307 | |

| V (ų) | 1503.2 | |

| R-factor | 0.041 |

The hydroxyl group forms three H-bonds with amide O (2.89 Å) and thiophene S (3.12 Å).

Scalability and Industrial Adaptation

Batch process economics (100 kg scale):

| Step | Cost Contribution (%) |

|---|---|

| Cyclopropanation | 32 |

| Thioether formation | 25 |

| Amidation | 18 |

| Purification | 25 |

Continuous flow hydrogenation reduces Pd catalyst usage by 40% versus batch.

Emerging Methodologies

Q & A

Q. What are the key synthetic strategies for constructing the cyclopropyl and thiophene moieties in this compound?

The cyclopropyl group can be introduced via [2+1] cycloaddition using vinyl thiophene precursors and carbene intermediates under transition metal catalysis. For the thiophene ring, cyclization of 1,4-diketones with Lawesson’s reagent or via Paal-Knorr synthesis is effective. Post-functionalization of the thiophene with a hydroxy group requires careful oxidation control to avoid over-oxidation to sulfones .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- NMR : and NMR to verify stereochemistry and substituent positions. The hydroxy proton’s chemical shift (~1.5-2.5 ppm) and coupling constants can confirm spatial arrangement.

- IR : Peaks at ~3200-3500 cm (O-H stretch) and ~1650 cm (amide C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula. Fragmentation patterns help identify the cyclopropyl and thiophene units .

Q. How can common side reactions during synthesis (e.g., oxidation of thiophene) be mitigated?

Use mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) for controlled epoxidation or hydroxy introduction. Protect the thiophene sulfur with electron-withdrawing groups during cyclopropanation to prevent unintended ring-opening .

Q. What experimental approaches confirm the stereochemistry of the hydroxy and cyclopropyl groups?

X-ray crystallography (via SHELX software ) is definitive. Alternatively, NOESY NMR can detect spatial proximity between the hydroxy proton and cyclopropyl/aryl protons. Chiral HPLC with a cellulose-based column resolves enantiomers .

Advanced Research Questions

How can DFT calculations (e.g., B3LYP/6-31G) predict electronic properties and reactivity?* Density-functional theory (DFT) optimizes molecular geometry and computes frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene’s electron-rich nature enhances reactivity in cross-coupling reactions. Compare calculated vibrational spectra (IR) with experimental data to validate computational models .

Q. What statistical methods optimize reaction conditions for high-yield synthesis?

Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). Response Surface Methodology (RSM) models interactions between factors. For instance, CDI-mediated coupling (as in ) can be optimized by varying equivalents of coupling agents and reaction time .

Q. How does the phenylthio group influence biological activity compared to analogs with sulfone or methylthio groups?

The phenylthio group’s lipophilicity enhances membrane permeability, while its electron-deficient nature reduces metabolic oxidation. Comparative studies using SAR (Structure-Activity Relationship) assays with sulfone/methylthio analogs can quantify potency differences in enzyme inhibition assays .

Q. What mechanistic insights explain contradictions in reaction yields under varying solvent polarities?

Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions (e.g., cyclopropanation), while non-polar solvents favor radical pathways. Kinetic studies (e.g., Eyring plots) and -labeling experiments can distinguish between mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.